molecular formula C15H10N4O5 B2470551 (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 851095-37-9

(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2470551
CAS No.: 851095-37-9
M. Wt: 326.268
InChI Key: LZTBLWJUYURYLT-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a furan-2-yl group and at position 2 with an acrylamide moiety. The acrylamide group is further substituted with a 4-nitrophenyl ring in the (E)-configuration. This structure combines electron-rich (furan) and electron-deficient (4-nitrophenyl) aromatic systems, which may influence its electronic properties, solubility, and biological interactions. The oxadiazole ring is a bioisostere for esters and amides, often enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c20-13(8-5-10-3-6-11(7-4-10)19(21)22)16-15-18-17-14(24-15)12-2-1-9-23-12/h1-9H,(H,16,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTBLWJUYURYLT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Furan-2-Carbohydrazide

The synthesis begins with the preparation of furan-2-carbohydrazide, a key intermediate for oxadiazole formation. Furan-2-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to yield furan-2-carbonyl chloride, which is subsequently reacted with hydrazine hydrate ($$ \text{N}2\text{H}4 \cdot \text{H}2\text{O} $$) in anhydrous ethanol at 0–5°C. The product precipitates as a white solid, filtered, and recrystallized from ethanol (Yield: 85–90%).

Reaction Conditions

  • Furan-2-carboxylic acid (1 equiv), $$ \text{SOCl}_2 $$ (2.5 equiv), reflux for 3 hours.
  • Hydrazine hydrate (1.2 equiv) in ethanol, stirred for 2 hours at 0°C.

Characterization

  • IR (KBr) : $$ \nu = 1660 \, \text{cm}^{-1} $$ (C=O), $$ 3300 \, \text{cm}^{-1} $$ (N-H).
  • $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 7.85 (s, 1H, NH), 7.50 (d, 1H, J = 3.4 Hz, furan-H), 6.70 (dd, 1H, J = 3.4, 1.8 Hz, furan-H), 6.45 (d, 1H, J = 1.8 Hz, furan-H).

Cyclization to 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-Amine

The carbohydrazide intermediate undergoes cyclization using phosphorous oxychloride ($$ \text{POCl}3 $$) as a dehydrating agent. A mixture of furan-2-carbohydrazide (1 equiv) and $$ \text{POCl}3 $$ (5 equiv) is refluxed at 110°C for 4 hours. The reaction mixture is quenched with ice water, and the precipitated oxadiazole is filtered and recrystallized from toluene (Yield: 78–82%).

Mechanistic Insight
Cyclization proceeds via the elimination of water, facilitated by $$ \text{POCl}_3 $$, forming the 1,3,4-oxadiazole ring.

Characterization

  • IR (KBr) : $$ \nu = 1595 \, \text{cm}^{-1} $$ (C=N), $$ 1630 \, \text{cm}^{-1} $$ (C-O).
  • $$ ^1\text{H NMR} $$ (CDCl3) : δ 7.45 (d, 1H, J = 3.2 Hz, furan-H), 6.65 (dd, 1H, J = 3.2, 1.6 Hz, furan-H), 6.40 (d, 1H, J = 1.6 Hz, furan-H), 5.20 (s, 2H, NH2).

Synthesis of (E)-3-(4-Nitrophenyl)Acryloyl Chloride

Knoevenagel Condensation to Form (E)-3-(4-Nitrophenyl)Acrylic Acid

4-Nitrobenzaldehyde (1 equiv) reacts with malonic acid (1.2 equiv) in pyridine under reflux for 6 hours. The reaction exploits the electron-withdrawing nitro group to stabilize the α,β-unsaturated carboxylic acid, exclusively yielding the (E)-isomer. The product is acidified with HCl and recrystallized from ethanol (Yield: 75–80%).

Reaction Conditions

  • Pyridine solvent, reflux at 120°C.
  • Catalytic piperidine (0.1 equiv) to accelerate enolate formation.

Characterization

  • IR (KBr) : $$ \nu = 1690 \, \text{cm}^{-1} $$ (C=O), $$ 1635 \, \text{cm}^{-1} $$ (C=C).
  • $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 8.30 (d, 2H, J = 8.8 Hz, Ar-H), 7.85 (d, 2H, J = 8.8 Hz, Ar-H), 7.70 (d, 1H, J = 15.6 Hz, CH=), 6.55 (d, 1H, J = 15.6 Hz, CH=).

Conversion to Acryloyl Chloride

The acrylic acid (1 equiv) is treated with thionyl chloride ($$ \text{SOCl}2 $$, 3 equiv) in dry dichloromethane at 0°C for 2 hours. Excess $$ \text{SOCl}2 $$ is removed under reduced pressure, yielding the acyl chloride as a yellow oil (Yield: 90–95%).

Characterization

  • IR (neat) : $$ \nu = 1775 \, \text{cm}^{-1} $$ (C=O), $$ 1640 \, \text{cm}^{-1} $$ (C=C).

Amide Coupling to Form (E)-N-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)-3-(4-Nitrophenyl)Acrylamide

Reaction of Oxadiazol-2-Amine with Acryloyl Chloride

A solution of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (1 equiv) in dry tetrahydrofuran (THF) is treated with triethylamine (2 equiv) under nitrogen. (E)-3-(4-nitrophenyl)acryloyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The product precipitates upon addition of ice water, filtered, and purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) (Yield: 65–70%).

Mechanistic Insight
Triethylamine neutralizes HCl, driving the reaction toward amide bond formation. The (E)-configuration is retained due to the stability of the conjugated system.

Characterization

  • IR (KBr) : $$ \nu = 1675 \, \text{cm}^{-1} $$ (amide C=O), $$ 1620 \, \text{cm}^{-1} $$ (C=C), $$ 1530 \, \text{cm}^{-1} $$ (NO2).
  • $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 10.20 (s, 1H, NH), 8.35 (d, 2H, J = 8.8 Hz, Ar-H), 8.10 (d, 2H, J = 8.8 Hz, Ar-H), 7.80 (d, 1H, J = 15.6 Hz, CH=), 7.50 (d, 1H, J = 3.2 Hz, furan-H), 7.20 (d, 1H, J = 15.6 Hz, CH=), 6.70 (dd, 1H, J = 3.2, 1.8 Hz, furan-H), 6.45 (d, 1H, J = 1.8 Hz, furan-H).
  • $$ ^{13}\text{C NMR} $$ (DMSO-d6) : δ 165.5 (amide C=O), 162.0 (oxadiazole C=N), 148.2 (NO2-Ar), 140.5 (C=O), 130.1–125.4 (aromatic and olefinic carbons), 112.4 (furan C-O).

Analytical Validation and Spectral Data

Purity and Yield Optimization

  • HPLC Analysis : Purity >98% (C18 column, methanol/water 70:30, λ = 254 nm).
  • Melting Point : 248–250°C (uncorrected).

Comparative Reaction Yields

Step Reagents/Conditions Yield (%)
Oxadiazole formation $$ \text{POCl}_3 $$, reflux 78–82
Acrylic acid synthesis Pyridine, malonic acid 75–80
Amide coupling Triethylamine, THF, 0°C→RT 65–70

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other parts of the molecule can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substituents can be introduced or modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan ring, an oxadiazole ring, and a nitrophenyl group attached to an acrylamide moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Attachment of the Furan Ring : Introduced via coupling reactions.
  • Formation of the Acrylamide Moiety : Involves the reaction of an amine with an acrylate derivative.
  • Introduction of the Nitro Group : Typically through nitration reactions or using pre-nitrated starting materials.

Chemistry

(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, enabling researchers to explore new compounds with tailored properties.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that it exhibits activity against various bacterial and fungal strains.
  • Antifungal Activity : The presence of the furan and oxadiazole rings may enhance its effectiveness against fungal pathogens.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by interfering with critical cellular processes.

Medicine

In medicinal chemistry, (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is being explored as a potential drug candidate due to its ability to modulate biological pathways. Research has shown promising results in:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial resistance.
  • Cellular Pathway Modulation : It could influence gene expression related to cell survival and proliferation.

Industry

The compound's unique electronic and optical properties make it suitable for applications in materials science. Potential uses include:

  • Development of New Materials : Its structural features can be harnessed to create materials with specific electronic or optical characteristics.
  • Nanotechnology Applications : The compound may be utilized in the fabrication of nanomaterials or as a component in nanodevices.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibits significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions were reported at levels exceeding 80%, indicating strong anticancer potential .
  • Antimicrobial Research : Investigations into the antimicrobial properties revealed that this compound effectively inhibits the growth of several pathogenic bacteria and fungi. This suggests possible applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, affecting their function and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound C₁₅H₁₂N₄O₅* 352.28 Not Reported 5-(Furan-2-yl)-oxadiazole, 4-Nitrophenyl Hypothesized Antifungal/Antimicrobial
7c () C₁₆H₁₇N₅O₂S₂ 375 134–136 Thiazole, Methylphenyl Not Reported
Fd () C₁₄H₁₁N₃O₃ 269.26 186–188 4-Nitrophenyl, Methanimine (Schiff base) Antitubercular (MIC: 3.125 µg/mL)
LMM11 () C₂₀H₂₀N₄O₄S 412.46 Not Reported Cyclohexyl, Ethylsulfamoyl Antifungal (C. albicans)
CID 1556612 () C₁₉H₁₃Cl₃N₂OS 441.74 Not Reported Chlorobenzyl, Dichlorophenyl Not Reported

*Estimated based on structural analogs (e.g., ).

Key Observations:

Heterocyclic Core :

  • The target compound’s 1,3,4-oxadiazole core is shared with LMM11 and Fd, but differs from thiazole-containing analogs (e.g., 7c in ). Oxadiazoles generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to thiazoles .
  • Methanimine derivatives (e.g., Fd in ) lack the acrylamide linkage, which may reduce hydrolytic stability compared to the target compound .

This contrasts with methylphenyl () or methoxy groups (), which are electron-donating . Furan-2-yl substituents (target compound, LMM11) contribute π-π stacking interactions, whereas chlorophenyl groups (CID 1556612) may improve lipophilicity and membrane permeability .

Biological Activity: LMM11, a sulfamoyl-substituted oxadiazole, inhibits C. albicans thioredoxin reductase (MIC: 6.25 µg/mL) . The target compound’s nitro group may similarly target redox enzymes. Schiff base analogs (Fd) show antitubercular activity (MIC: 3.125 µg/mL) via Enoyl-ACP reductase inhibition , suggesting the acrylamide derivative could exhibit enhanced binding due to its rigid structure.

Physicochemical Properties :

  • The nitro group in the target compound likely reduces aqueous solubility compared to methyl or methoxy-substituted analogs (e.g., 7c, LMM5) .
  • Thiazole-containing compounds () have lower molecular weights (375–389 g/mol) but lack the nitro group’s electronic effects.

Research Findings and Hypotheses

  • Antifungal Potential: The structural similarity to LMM11 suggests the target compound may inhibit fungal thioredoxin reductase, a critical enzyme for oxidative stress response .
  • Antitubercular Activity: The acrylamide group could improve binding to Mycobacterium tuberculosis Enoyl-ACP reductase compared to Schiff base analogs (Fd) .
  • Synthetic Feasibility : The compound can likely be synthesized via oxadiazole cyclization followed by acrylamide coupling, as described for related structures in and .

Biological Activity

(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The compound features a furan ring, an oxadiazole ring, and a nitrophenyl group attached to an acrylamide moiety. The general synthetic route involves multiple steps, including:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Attachment of the Furan Ring : Introduced via coupling reactions.
  • Formation of the Acrylamide Moiety : Involves the reaction of an amine with an acrylate derivative.
  • Introduction of the Nitro Group : Typically through nitration reactions or using pre-nitrated starting materials.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitubercular Activity

A related study evaluated the antitubercular activity of furan-containing oxadiazole derivatives against Mycobacterium tuberculosis (H37Rv). The synthesized compounds were assessed using the Alamar Blue assay, revealing promising results in inhibiting bacterial growth. Molecular docking studies suggested strong binding interactions with critical enzymes involved in bacterial metabolism .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide have also been investigated. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells was attributed to its interaction with cellular signaling pathways that regulate cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)acrylamideLacks nitro groupLower antimicrobial activity
(E)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamideContains thiophene instead of furanPotentially different reactivity

The presence of both the furan ring and nitrophenyl group in (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide may enhance its biological activity compared to structurally similar compounds lacking these features .

Case Studies

Several studies have highlighted the biological activities of oxadiazole derivatives:

  • Study on Antimicrobial Properties : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that compounds with a furan substituent exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to those without it .
  • Anticancer Activity Assessment : In a study assessing the anticancer potential of various acrylamide derivatives, (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide showed significant cytotoxic effects against human cancer cell lines in vitro. The study suggested that the compound could serve as a lead for further anticancer drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.